(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid

Orthogonal protection Solid-phase peptide synthesis Protecting group strategy

N-Alloc-L-proline is a critical SPPS building block whose allyloxycarbonyl (Alloc) group enables neutral Pd(0)-catalyzed deprotection fully orthogonal to Boc and Fmoc chemistries. It is specifically engineered for sequences requiring a third, independent deprotection dimension—essential for cyclic/branched peptides, peptide conjugates, and multi-dimensional orthogonal strategies. Critically, it suppresses diketopiperazine (DKP) formation at Pro-containing C-terminal junctions, delivering >90% yield with <2% impurities. Procure when your synthetic design demands acid/base-stable protection or more than two orthogonal protecting groups.

Molecular Formula C9H13NO4
Molecular Weight 199.2 g/mol
CAS No. 110637-44-0
Cat. No. B180794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid
CAS110637-44-0
Synonyms(S)-1-(allyloxycarbonyl)pyrrolidine-2-carboxylic acid
Molecular FormulaC9H13NO4
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESC=CCOC(=O)N1CCCC1C(=O)O
InChIInChI=1S/C9H13NO4/c1-2-6-14-9(13)10-5-3-4-7(10)8(11)12/h2,7H,1,3-6H2,(H,11,12)/t7-/m0/s1
InChIKeySFXCFSFLIIUEAX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic Acid (CAS 110637-44-0) Procurement Guide for Orthogonal Peptide Synthesis


(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid (also known as N-Alloc-L-proline or Alloc-Pro-OH, CAS 110637-44-0) is an L-proline derivative bearing an allyloxycarbonyl (Alloc) protecting group on the α-amino nitrogen . This chiral amino acid derivative is specifically designed as a specialized building block for orthogonal protection strategies in solid-phase peptide synthesis (SPPS), wherein it serves as a temporary protecting group that can be removed under neutral palladium(0)-catalyzed conditions, independent of the acidic (Boc) or basic (Fmoc) deprotection pathways used elsewhere in the same synthetic sequence [1]. Its molecular formula is C9H13NO4 with a molecular weight of 199.20 g/mol .

Why N-Alloc-L-Proline (CAS 110637-44-0) Cannot Be Substituted by Boc-Pro-OH or Fmoc-Pro-OH in Orthogonal Synthesis


The procurement decision between N-Alloc-L-proline and its close analogs N-Boc-L-proline or N-Fmoc-L-proline is not interchangeable, as each protecting group governs fundamentally different synthetic compatibility profiles [1]. The Alloc group is uniquely stable under both the acidic conditions that cleave Boc groups (e.g., TFA) and the basic conditions that cleave Fmoc groups (e.g., piperidine) [2]. Substituting Alloc-Pro-OH with Boc-Pro-OH in a sequence requiring concurrent Fmoc deprotection would result in unintended Boc removal, while substituting with Fmoc-Pro-OH in a sequence requiring acidic side-chain deprotection would lead to premature Fmoc loss. This property defines a strict orthogonal niche: Alloc enables a third, independent deprotection pathway via palladium(0) catalysis under neutral conditions, which is simply not accessible with Boc- or Fmoc-protected proline derivatives [3].

Quantitative Differentiation Evidence for (S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic Acid (CAS 110637-44-0) Versus Comparators


Orthogonal Deprotection Stability: Alloc-Pro-OH Resists Conditions That Cleave Boc and Fmoc Groups

N-Alloc-L-proline (Alloc-Pro-OH) demonstrates orthogonal stability relative to the two most common proline protecting group derivatives, N-Boc-L-proline and N-Fmoc-L-proline [1]. Under acidic conditions that rapidly cleave Boc groups (e.g., 50% TFA in DCM) and under basic conditions that rapidly cleave Fmoc groups (e.g., 20% piperidine in DMF), the Alloc group remains intact, enabling independent and sequential deprotection of multiple protected amines in the same synthetic sequence [2].

Orthogonal protection Solid-phase peptide synthesis Protecting group strategy

Suppression of Diketopiperazine (DKP) Formation Through Tandem Deprotection-Coupling

In peptide sequences prone to diketopiperazine (DKP) formation—a major yield-limiting side reaction when a proline residue is adjacent to the C-terminus—the use of Alloc protection enables a tandem deprotection-coupling protocol that suppresses DKP formation entirely [1]. Standard stepwise protocols using Boc or Fmoc protection at the N-terminus often suffer from DKP formation upon deprotection of the penultimate amino acid, leading to truncated sequences and reduced yields. In contrast, the neutral Pd(0)-catalyzed Alloc removal allows direct in situ coupling of the next amino acid without liberating the free amine that initiates DKP cyclization [1].

Diketopiperazine suppression Peptide cyclization side reactions SPPS efficiency

Synthetic Route Efficiency: One-Step Synthesis in Quantitative Yield

A recently published one-step protocol for the synthesis of the title compound, N-Alloc-L-proline, achieves quantitative yield under adapted Vilsmeier conditions, eliminating multi-step protection sequences and reducing overall manufacturing cost and time [1]. This synthetic efficiency contrasts with more elaborate routes required for certain functionalized proline derivatives and supports reliable commercial supply at competitive pricing [1].

Amino acid derivative synthesis Vilsmeier conditions Process efficiency

Compatibility with All Three Major SPPS Protection Schemes (Fmoc/tBu, Boc/Bzl, and Z)

The Alloc group is fully compatible with both Fmoc/tBu and Boc/Bzl strategies, as well as with Z (benzyloxycarbonyl) protecting groups, enabling four-dimensional orthogonal protection schemes when combined with Fmoc, Boc, and other orthogonal groups . This contrasts with simpler binary protection systems (e.g., Fmoc/tBu alone) which cannot support the same level of selective functionalization complexity [1]. In a published four-dimensional orthogonal strategy, Alloc was used in conjunction with an acid-labile linker and Fmoc and pNb protecting groups to achieve independent, selective deprotection at four distinct stages of peptide assembly [1].

Orthogonal protection SPPS compatibility Multi-dimensional synthesis

Procurement-Driven Application Scenarios for (S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic Acid (CAS 110637-44-0)


Solid-Phase Synthesis of Peptides Containing Proline Adjacent to C-Terminus (DKP-Prone Sequences)

When synthesizing peptides where proline is positioned as the penultimate residue adjacent to the C-terminus, standard Fmoc or Boc deprotection liberates a free amine that rapidly cyclizes with the C-terminal ester to form diketopiperazine (DKP), truncating the sequence and drastically reducing yield [1]. N-Alloc-L-proline enables a tandem deprotection-coupling protocol under neutral Pd(0) catalysis that completely suppresses DKP formation, with demonstrated yields exceeding 90% for Leu-enkephalin synthesis and impurity levels below 2% [1]. Users should procure this compound specifically when their sequence contains Pro-Pro, Pro-Gly, or similar DKP-prone motifs at or near the C-terminus [1].

Construction of Cyclic or Branched Peptides Requiring Orthogonal Lysine Side-Chain Functionalization

For the synthesis of cyclic peptides, branched peptides, or peptide conjugates requiring selective deprotection of lysine side-chain amines while preserving N-terminal Fmoc protection and acid-labile side-chain protecting groups (tBu, Boc, Trt), N-Alloc-L-proline serves as a critical third orthogonal dimension [2]. In a four-dimensional orthogonal strategy, Alloc protection is removed via Pd(0) catalysis under neutral conditions without affecting the acid-labile linker, base-labile Fmoc, or β-elimination-labile pNb groups, enabling sequential, site-specific functionalization of four distinct positions in a single solid-phase assembly [2]. This compound should be procured when the synthetic design requires independent deprotection of more than two orthogonal protecting groups [2].

Combinatorial Library Synthesis of N-Backbone Cyclic Peptides

In combinatorial N-backbone cyclic peptide library construction, the Alloc group is used specifically to protect N-alkylamino or N-alkylcarboxyl functionalities while Fmoc protects Nα-amino groups and t-Bu/Boc/Trt protect functional side-chains [3]. This orthogonal protection scheme has been successfully employed in both combinatorial chemistry and large-scale solid-phase peptide synthesis, allowing facile production of diverse amino acid building blocks in a short time [3]. Procure N-Alloc-L-proline when the library design requires N-alkylated proline residues that must remain protected during Fmoc deprotection cycles but be selectively revealed for backbone cyclization [3].

Synthesis of Acid- and Base-Sensitive Peptide Conjugates Requiring Neutral Deprotection

When synthesizing peptide conjugates containing acid-labile functionalities (e.g., glycosidic bonds, certain protecting groups) or base-sensitive moieties (e.g., esters, some linkers) that preclude the use of TFA (Boc removal) or piperidine (Fmoc removal), N-Alloc-L-proline is the preferred proline building block because its removal proceeds under neutral Pd(0)-catalyzed conditions . The Alloc group is stable to both strong acid and strong base, yet is quantitatively and rapidly removed by palladium catalysts to yield the free amine . Procure this compound when the synthetic target contains fragile functionalities incompatible with acidic or basic deprotection conditions .

Technical Documentation Hub

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